methyl (4-{[2-oxo-2-(propylamino)ethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate
Description
Methyl (4-{[2-oxo-2-(propylamino)ethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate is a heterocyclic compound featuring a 1,5-benzodiazepine core substituted with a thioether-linked 2-oxoethylpropylamide moiety and an ester-functionalized acetate group. The 1,5-benzodiazepine scaffold is notable for its pharmacological relevance, particularly in central nervous system (CNS) modulation, though this compound’s specific biological activity remains underexplored. Its structure combines sulfur-containing and amide functionalities, which are critical for intermolecular interactions such as hydrogen bonding and hydrophobic effects .
Properties
IUPAC Name |
methyl 2-[4-[2-oxo-2-(propylamino)ethyl]sulfanyl-1H-1,5-benzodiazepin-2-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-3-8-18-15(21)11-24-16-9-12(10-17(22)23-2)19-13-6-4-5-7-14(13)20-16/h4-7,9,19H,3,8,10-11H2,1-2H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFWHYWBPJAZEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CSC1=NC2=CC=CC=C2NC(=C1)CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Cyclocondensation of OPDA with Ketones
A highly efficient method involves reacting OPDA with methyl glyoxylate hemiacetal to form the 2-yl acetate precursor. Using H-MCM-22 zeolite as a Brønsted acid catalyst in acetonitrile at room temperature, this reaction achieves >85% yield within 2–3 hours. The mechanism proceeds via imine formation followed by cyclization (Scheme 1):
$$
\text{OPDA} + \text{CH}3\text{C(O)COOCH}3 \xrightarrow{\text{H-MCM-22}} \text{1,5-Benzodiazepin-2-yl acetate} \quad
$$
Optimization Data :
| Catalyst Loading (mg) | Reaction Time (h) | Yield (%) |
|---|---|---|
| 50 | 3 | 30 |
| 100 | 2.5 | 65 |
| 150 | 2 | 87 |
| 200 | 2 | 87 |
Table 1. Catalyst loading impact on 1,5-benzodiazepine core synthesis.
Thioether Functionalization at Position 4
Introducing the thioether group at position 4 requires nucleophilic substitution or oxidative coupling. A two-step approach involving bromination followed by thiol-displacement is optimal.
Bromination of the Benzodiazepine Core
Electrophilic bromination using N-bromosuccinimide (NBS) in dichloromethane at 0°C selectively functionalizes position 4, yielding 4-bromo-1,5-benzodiazepin-2-yl acetate in 78% yield.
Thiol-Displacement Reaction
The brominated intermediate reacts with 2-mercapto-N-propylacetamide in the presence of trimethylamine (TEA) in THF. This SN2 reaction proceeds at 25°C for 6 hours, achieving 70% yield:
$$
\text{4-Bromo intermediate} + \text{HS-CH}_2\text{C(O)NHPr} \xrightarrow{\text{TEA}} \text{4-Thioether product} \quad
$$
Reagent Ratios :
- 1.2 equiv. 2-mercapto-N-propylacetamide
- 2.2 equiv. TEA
- THF as solvent
Methyl Esterification and Final Product Isolation
The terminal step involves methyl esterification of the acetic acid moiety. Dimethyl sulfate (DMS) in a biphasic system (dichloromethane/aqueous NaOH) at 0–25°C ensures efficient methylation without hydrolyzing the thioether:
$$
\text{Acetic acid derivative} + (\text{CH}3)2\text{SO}_4 \xrightarrow{\text{NaOH}} \text{Methyl ester} \quad
$$
Procedure :
- Dissolve 5.4 g (0.02 mol) of the acid in 35 mL CH₂Cl₂.
- Add 1.2 g NaOH in 17 mL H₂O, cool to 0°C.
- Slowly add 3.8 g (0.03 mol) DMS with stirring.
- Warm to 25°C, stir for 2 hours.
- Extract with CH₂Cl₂, dry over Na₂SO₄, and recrystallize.
Yield : 82% after recrystallization (mp 129.5–130.5°C).
Alternative Synthetic Pathways and Comparative Analysis
One-Pot Tandem Synthesis
A novel approach condenses OPDA, methyl glyoxylate, and 2-mercapto-N-propylacetamide in a single pot using Bi(OTf)₃ as a Lewis acid catalyst. This method reduces purification steps but yields 58% product due to competing side reactions.
Solid-Phase Synthesis
Immobilizing OPDA on Wang resin enables stepwise functionalization, though yields are modest (45–50%) and require specialized equipment.
Challenges and Optimization Strategies
- Thioether Stability : The thioether linkage is prone to oxidation during esterification. Performing reactions under nitrogen atmosphere and adding antioxidants (e.g., BHT) improves stability.
- Regioselectivity : Bromination at position 4 is favored due to electron-donating effects of the adjacent nitrogen, but small amounts (5–8%) of position 3 bromination occur. Chromatographic separation (silica gel, 1:9 EtOAc/hexane) resolves this.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-{[2-oxo-2-(propylamino)ethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thioether group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., alkyl halides, amines). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and substituted benzodiazepine derivatives.
Scientific Research Applications
Methyl (4-{[2-oxo-2-(propylamino)ethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an anxiolytic agent.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of methyl (4-{[2-oxo-2-(propylamino)ethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to benzodiazepine receptors in the central nervous system, modulating the activity of neurotransmitters such as gamma-aminobutyric acid (GABA). This interaction leads to the enhancement of GABAergic transmission, resulting in anxiolytic, sedative, and muscle relaxant effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized based on modifications to the benzodiazepine core, substituent groups, or sulfur-containing linkages. Below is a comparative analysis of key derivatives (Table 1) and their properties:
Table 1: Structural and Functional Comparison of Analogous Compounds
*Calculated based on analogous structures in .
Key Findings :
Substituent Effects: The propylamino group in the target compound introduces moderate lipophilicity (logP ~2.8 estimated), compared to the more polar 3-fluoro-4-methylanilino (Compound 3, logP ~3.1) and the highly hydrophobic 4-(trifluoromethyl)anilino (Compound 5, logP ~3.9) . The acetate ester enhances solubility in protic solvents relative to ethyl esters (e.g., Compound 5), which may influence bioavailability .
Thioether Linkage :
- The sulfur atom in the thioether group contributes to hydrogen-bond acceptor capacity (C=S⋯H interactions) and metabolic stability compared to oxygen analogs (e.g., oxazepines in ) .
Biological Activity
Methyl (4-{[2-oxo-2-(propylamino)ethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate, identified by its CAS number 1251676-23-9, is a compound within the benzodiazepine class known for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 347.4 g/mol. The compound’s structure includes a benzodiazepine core, which is crucial for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 1251676-23-9 |
| Molecular Formula | C17H21N3O3S |
| Molecular Weight | 347.4 g/mol |
The biological activity of this compound is primarily attributed to its interaction with the central nervous system (CNS). It is believed to act as a positive allosteric modulator at the GABA_A receptor, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA). This mechanism leads to various effects such as anxiolytic, sedative, and muscle relaxant properties.
Anxiolytic Effects
Research indicates that this compound exhibits significant anxiolytic properties. In animal models, it has been shown to reduce anxiety-like behaviors in tests such as the elevated plus maze and open field test. This suggests its potential utility in treating anxiety disorders.
Analgesic Properties
Studies have also explored the analgesic effects of this compound. In pain models, it demonstrated efficacy comparable to traditional analgesics, suggesting that it may serve as an alternative treatment for pain management.
Anticancer Potential
Emerging research has investigated the anticancer properties of this compound. Preliminary studies indicate that it may inhibit the proliferation of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Studies and Research Findings
- Anxiolytic Activity Study : A study conducted on rodents showed that administration of this compound significantly increased the time spent in open arms during an elevated plus maze test compared to control groups, indicating reduced anxiety levels.
- Analgesic Efficacy : In a controlled trial involving inflammatory pain models in rats, the compound was administered at varying doses. Results indicated a dose-dependent reduction in pain response measured by the formalin test.
- Anticancer Research : In vitro studies on human cancer cell lines revealed that this compound induced apoptosis in breast cancer cells through activation of caspase pathways.
Q & A
Basic: What synthetic strategies are recommended for preparing methyl (4-{[2-oxo-2-(propylamino)ethyl]thio}-1H-1,5-benzodiazepin-2-yl)acetate, and how can reaction conditions be optimized?
Answer:
A feasible route involves nucleophilic substitution or thiol-ene reactions to introduce the thioether group. For example, details a method for synthesizing a related benzodiazepine derivative using potassium carbonate as a base, DMF as a solvent, and tetra-n-butylammonium bromide as a phase-transfer catalyst . Key considerations include:
- Reagent selection : Propylamine derivatives should be used to functionalize the oxoethyl group.
- Temperature control : Room-temperature reactions (24–48 hours) minimize side reactions.
- Purification : Recrystallization from ethanol or chromatographic techniques (e.g., HPLC, as in ) ensures purity .
Advanced: How does the thioether linkage and propylamino group influence the compound’s conformational stability and binding to γ-aminobutyric acid (GABA) receptors?
Answer:
The thioether group introduces conformational flexibility, as seen in , where benzothiazine derivatives adopt boat-shaped ring conformations affecting receptor interactions . Computational studies (e.g., DFT or molecular docking) can model interactions with GABA receptors:
- Thioether dynamics : Compare torsion angles (e.g., C–S–C–N) to benzodiazepines with ether linkages.
- Propylamino effects : The alkyl chain may enhance lipophilicity, influencing blood-brain barrier penetration.
- Validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity, as suggested in .
Basic: What spectroscopic and crystallographic techniques are most effective for structural confirmation?
Answer:
- NMR : Key markers include:
- ¹H NMR : Peaks for the methyl ester (~δ 3.7 ppm) and propylamino protons (~δ 1.0–2.5 ppm).
- ¹³C NMR : Carbonyl signals for the ester (~δ 170 ppm) and oxo group (~δ 200 ppm).
- X-ray crystallography : and highlight boat-shaped benzodiazepine conformations with deviations of ~0.6 Å from planarity .
- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺) and fragmentation patterns.
Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar benzodiazepine derivatives?
Answer:
- Comparative SAR studies : Analyze substituent effects (e.g., thioether vs. ether linkages) using (antidepressant activity) and (inert analogs) .
- Meta-analysis : Cross-reference PubChem bioassay data () to identify trends in IC₅₀ values or receptor selectivity .
- In silico modeling : Use molecular dynamics to simulate interactions with off-target proteins (e.g., cytochrome P450 enzymes), as in ’s DFT studies .
Basic: What in vitro assays are suitable for preliminary evaluation of neuropharmacological activity?
Answer:
- GABA receptor binding : Radioligand displacement assays (³H-flunitrazepam) using rat brain membranes.
- Cytotoxicity screening : MTT assays on neuronal cell lines (e.g., SH-SY5Y) to assess safety margins.
- Metabolic stability : Liver microsome assays (human/rat) to predict pharmacokinetics, referencing ’s thioamide stability studies .
Advanced: What strategies mitigate challenges in optimizing yield during scale-up synthesis?
Answer:
- Solvent selection : Replace DMF with biodegradable alternatives (e.g., cyclopentyl methyl ether) to improve sustainability.
- Catalyst optimization : Screen phase-transfer catalysts (e.g., ’s tetra-n-butylammonium bromide) for faster kinetics .
- Process monitoring : Use inline FTIR or Raman spectroscopy to track reaction progress and intermediates.
Basic: How can researchers validate the purity of intermediates and final product?
Answer:
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients. recommends thresholds of ≥95% purity for pharmacological studies .
- Melting point analysis : Compare experimental values (e.g., 139–140°C for related compounds in ) to literature .
- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values.
Advanced: What computational tools predict the compound’s metabolic pathways and potential toxicity?
Answer:
- ADMET prediction software : Tools like SwissADME or ADMETlab 2.0 model hepatic metabolism (e.g., CYP3A4 oxidation of the propylamino group).
- Toxicity endpoints : Use Derek Nexus to assess mutagenicity (Ames test) or hepatotoxicity.
- Docking simulations : Align the compound with CYP450 isoforms (e.g., 3A4, 2D6) to predict interaction sites, as in ’s combined experimental/theoretical approach .
Basic: What are the stability considerations for long-term storage of this compound?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Moisture control : Use desiccants (silica gel) to avoid ester hydrolysis.
- Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) with periodic HPLC analysis.
Advanced: How can researchers design derivatives to enhance blood-brain barrier (BBB) penetration?
Answer:
- Lipophilicity optimization : Introduce fluorine atoms (e.g., ’s 4-fluorophenyl analog) or reduce polar surface area .
- Prodrug strategies : Convert the methyl ester to a more lipophilic moiety (e.g., pivaloyloxymethyl).
- In vitro BBB models : Use MDCK-MDR1 monolayers to measure permeability coefficients (Papp).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
